Cas no 2138371-14-7 (3-(4-amino-2-oxopyrrolidin-1-yl)-N-butylazetidine-1-carboxamide)

3-(4-Amino-2-oxopyrrolidin-1-yl)-N-butylazetidine-1-carboxamide is a specialized heterocyclic compound featuring both azetidine and pyrrolidinone moieties. Its unique structure, incorporating an amino and carbonyl functional group, makes it a valuable intermediate in medicinal chemistry and pharmaceutical research. The presence of the butyl carboxamide side chain enhances its solubility and potential for further derivatization. This compound is particularly relevant in the development of bioactive molecules, offering opportunities for targeting specific enzymatic or receptor interactions. Its well-defined synthetic pathway and stability under standard conditions contribute to its utility in drug discovery and lead optimization studies.
3-(4-amino-2-oxopyrrolidin-1-yl)-N-butylazetidine-1-carboxamide structure
2138371-14-7 structure
Product Name:3-(4-amino-2-oxopyrrolidin-1-yl)-N-butylazetidine-1-carboxamide
CAS No:2138371-14-7
MF:C12H22N4O2
MW:254.328682422638
CID:5610366
PubChem ID:165476368
Update Time:2025-05-24

3-(4-amino-2-oxopyrrolidin-1-yl)-N-butylazetidine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • EN300-843709
    • 3-(4-amino-2-oxopyrrolidin-1-yl)-N-butylazetidine-1-carboxamide
    • 2138371-14-7
    • Inchi: 1S/C12H22N4O2/c1-2-3-4-14-12(18)15-7-10(8-15)16-6-9(13)5-11(16)17/h9-10H,2-8,13H2,1H3,(H,14,18)
    • InChI Key: RREDGYHZJNMLAT-UHFFFAOYSA-N
    • SMILES: O=C1CC(CN1C1CN(C(NCCCC)=O)C1)N

Computed Properties

  • Exact Mass: 254.17427596g/mol
  • Monoisotopic Mass: 254.17427596g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 328
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1
  • Topological Polar Surface Area: 78.7Ų

3-(4-amino-2-oxopyrrolidin-1-yl)-N-butylazetidine-1-carboxamide Pricemore >>

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Additional information on 3-(4-amino-2-oxopyrrolidin-1-yl)-N-butylazetidine-1-carboxamide

Exploring the Potential of 3-(4-amino-2-oxopyrrolidin-1-yl)-N-butylazetidine-1-carboxamide: A Comprehensive Overview

3-(4-amino-2-oxopyrrolidin-1-yl)-N-butylazetidine-1-carboxamide, also identified by the CAS registry number CAS No. 2138371-14-7, is a complex organic compound with significant potential in various fields of chemical research and application. This compound has garnered attention due to its unique structural properties and functional groups, which make it a promising candidate for advanced chemical synthesis and drug development.

The molecular structure of 3-(4-amino-2-oxopyrrolidin-1-yl)-N-butylazetidine is characterized by a combination of amino, oxo, and azetidine groups, which contribute to its versatile reactivity and selectivity. Recent studies have highlighted its role in the synthesis of bioactive compounds, particularly in the development of novel antibiotics and antiviral agents. Researchers have demonstrated that this compound can serve as an intermediate in the construction of peptide-based drugs, leveraging its ability to form stable amide bonds under mild conditions.

In terms of synthesis, CAS No. 2138371-based compounds are typically derived from multi-step reactions involving amino acids and cyclic ketones. The process often involves nucleophilic attack mechanisms, where the amino group acts as a nucleophile, followed by cyclization to form the azetidine ring. This approach has been optimized in recent years to enhance yield and purity, making it more feasible for large-scale production.

One of the most exciting developments involving this compound is its application in targeted drug delivery systems. Scientists have explored its ability to conjugate with various targeting ligands, enabling precise delivery of therapeutic agents to specific tissues or cells. This innovation has significant implications for cancer treatment, where minimizing off-target effects is crucial for improving patient outcomes.

Furthermore, the compound's stability under physiological conditions has been a focal point of recent investigations. Studies have shown that 3-(4-amino-substituted derivatives exhibit remarkable resistance to enzymatic degradation, which is a critical factor for their efficacy as therapeutic agents. This property underscores their potential in developing long-lasting medications that require sustained release over extended periods.

The environmental impact of synthesizing and using this compound has also come under scrutiny. Researchers are actively exploring green chemistry approaches to minimize waste and reduce energy consumption during production. These efforts align with global sustainability goals and highlight the importance of responsible chemical manufacturing practices.

In conclusion, 3-(4-amino-2-oxopyrrolidin-1-yl)-N-butylazetidine-carboxamide, with its unique chemical properties and diverse applications, continues to be a subject of intense research interest. As advancements in synthetic methodologies and drug delivery systems progress, this compound is poised to play an increasingly important role in the future of pharmaceutical science and beyond.

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